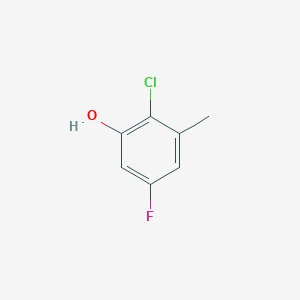

2-Chloro-5-fluoro-3-methylphenol

Description

Structural Context of Halogenated Phenols in Chemical Research

Halogenated phenols are aromatic compounds characterized by a hydroxyl group and at least one halogen atom attached to the benzene (B151609) ring. They are widely utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. scholarsresearchlibrary.comontosight.ai The presence of halogens in a molecule can significantly influence its biological activity, with many halogenated compounds exhibiting antibacterial, antifungal, and anticancer properties. researchgate.net

These compounds are also of interest to environmental scientists as they can be persistent organic pollutants. acs.orgresearchgate.net Theoretical studies, such as those employing density functional theory (DFT), are used to investigate the degradation mechanisms and kinetics of halogenated phenols to understand their environmental fate. rsc.org Quantitative structure-activity relationship (QSAR) models are also developed to predict the toxicity of halogenated phenols based on their molecular structure. scholarsresearchlibrary.comresearchgate.net

Importance of Positional Isomerism in Substituted Aromatic Systems

Positional isomerism, which describes the different spatial arrangements of substituents on a core structure, is a critical concept in the study of substituted aromatic systems. docbrown.info The specific location of functional groups on the aromatic ring can have a profound impact on the compound's physical and chemical properties. nsf.govlibretexts.org

In electrophilic aromatic substitution reactions, the existing substituents on the ring direct the position of new incoming groups. wikipedia.org Electron-donating groups typically direct incoming groups to the ortho and para positions, while most electron-withdrawing groups direct to the meta position. wikipedia.org This directing effect is crucial in synthetic chemistry for controlling the outcome of a reaction and obtaining the desired isomer.

The relative positions of substituents can also influence a compound's reactivity and biological activity. For instance, the acidity of a phenol (B47542) can be altered by the electronic effects (inductive and resonance) of the substituents and their positions relative to the hydroxyl group. The intricate interplay of these effects in a molecule like 2-Chloro-5-fluoro-3-methylphenol, which has chloro, fluoro, and methyl groups, determines its unique chemical character.

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound indicates that it is primarily available as a research chemical or building block for use in laboratory settings. bldpharm.comcymitquimica.com It is listed by chemical suppliers and is intended for research and development purposes. bldpharm.comcymitquimica.com The synthesis of related structures, such as substituted 2-chloro-5-fluoropyridines, highlights the utility of this substitution pattern in creating intermediates for pharmaceuticals and agricultural chemicals. google.com

While extensive research on the specific applications of this compound is not widely published, its structural features suggest potential areas of investigation. The phenolic hydroxyl group allows for hydrogen bonding, a critical interaction in drug design. The presence of both chloro and fluoro substituents can modulate properties like lipophilicity and metabolic stability, which are important considerations in the development of bioactive compounds.

Below is a table summarizing the known properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol bldpharm.com |

| CAS Number | 1805455-85-9 bldpharm.com |

| SMILES Code | OC1=CC(F)=CC(C)=C1Cl bldpharm.com |

| Physical Form | Solid (predicted) |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-3-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRWVGQACGJMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for 2 Chloro 5 Fluoro 3 Methylphenol

Strategies for Regioselective Functionalization of Phenolic Cores

The functionalization of phenolic rings is a cornerstone of organic synthesis, enabling the creation of a vast array of valuable molecules. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-para directing group, which profoundly influences the regioselectivity of electrophilic aromatic substitution reactions. However, when the ring is already substituted with other groups, such as halogens or alkyl groups, predicting and controlling the position of new entrants becomes a significant synthetic challenge.

The introduction of halogen atoms onto a phenol ring is typically achieved through electrophilic halogenation. The challenge lies in controlling the position of halogenation, especially in the presence of multiple directing groups. Organohalides are crucial compounds, often serving as key precursors for organometallic reagents and as building blocks in cross-coupling reactions. rsc.org

Strategies to achieve regioselectivity include:

Directing Group Effects : The interplay between the activating hydroxyl group and other substituents determines the site of halogenation. For instance, in a phenol with an existing substituent, the position of incoming halogen is directed to the available ortho or para positions relative to the hydroxyl group, while also being influenced by the electronic nature of the other substituent.

Blocking Groups : In some cases, a position on the aromatic ring can be temporarily blocked by a bulky group (like a sulfonyl group) to direct the halogen to a different position. The blocking group is then removed in a subsequent step. A method for preparing 2-fluoro-6-chlorophenol involves the sulfonation of o-fluorophenol, followed by chlorination and hydrolysis. google.com

Choice of Halogenating Agent : The reactivity and steric bulk of the halogenating agent can influence the regiochemical outcome. Common chlorinating agents include chlorine (Cl2), sulfuryl chloride (SO2Cl2), and N-chlorosuccinimide (NCS). chemsrc.com For example, 2-chloro-6-fluorophenol (B1225318) can be synthesized by reacting o-fluorophenol with a sodium hypochlorite (B82951) aqueous solution. guidechem.com

The regioselectivity of radical halogenation is also a key consideration, with bromination being more selective for the more substituted carbon compared to the less selective chlorination. youtube.com The development of methods for the regioselective oxidative arylation of fluorophenols highlights the ongoing efforts to control functionalization on these challenging substrates. nih.govnih.gov

The introduction of a methyl group onto a pre-existing halogenated phenol can be challenging due to the complex interplay of directing effects. While direct Friedel-Crafts alkylation of phenols is possible, it often leads to a mixture of products and polysubstitution. Therefore, a more common and controlled strategy is to utilize a starting material that already contains the methyl group in the desired position.

The presence of a methyl group on the phenol ring influences its reactivity. The methyl group's inductive effect increases the electron density on the benzene (B151609) ring, which can affect subsequent electrophilic aromatic substitution reactions. fiveable.me The oxidation of a methyl group can yield hydroxymethyl, formyl, or carboxyl groups, demonstrating its own reactive potential. wikipedia.org In the context of synthesizing 2-Chloro-5-fluoro-3-methylphenol, it is synthetically more viable to begin with a methylated precursor, such as a cresol (B1669610) or a methylaniline derivative, and then introduce the halogen atoms in a regiocontrolled manner.

Synthesis of Halogenated Phenol Intermediates Relevant to this compound

The synthesis of the target compound relies on the availability of key halogenated phenol intermediates. The preparation of these precursors involves multi-step synthetic sequences that carefully build the required substitution pattern.

2-Chloro-5-fluorophenol is a key intermediate in which two of the three necessary substituents are correctly positioned. One documented synthesis starts from p-fluoroaniline. guidechem.com This multi-step process demonstrates a common strategy for introducing substituents that are not easily installed through direct electrophilic substitution.

The key steps are:

Bromination : p-fluoroaniline is first brominated to introduce a bromine atom ortho to the amino group, yielding 2-bromo-4-fluoroaniline (B89589).

Diazotization-Sandmeyer Reaction : The amino group of 2-bromo-4-fluoroaniline is converted to a diazonium salt, which is then replaced by a chlorine atom using copper(I) chloride (CuCl) in a Sandmeyer reaction to produce 1-bromo-2-chloro-5-fluorobenzene.

Grignard Reaction and Hydrolysis : The bromo-substituent is converted into a Grignard reagent using magnesium. This intermediate is then treated with an oxygen source and hydrolyzed to yield the final product, 2-Chloro-5-fluorophenol. guidechem.com

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| 1 | p-Fluoroaniline | Liquid Bromine, Hydrochloric Acid | 2-Bromo-4-fluoroaniline |

| 2 | 2-Bromo-4-fluoroaniline | Sodium Nitrite, Sulfuric Acid, Copper(I) Chloride | 1-Bromo-2-chloro-5-fluorobenzene |

| 3 | 1-Bromo-2-chloro-5-fluorobenzene | Magnesium, THF, then hydrolysis | 2-Chloro-5-fluorophenol |

2-Chloro-5-methylphenol (B42318), also known as 6-chloro-m-cresol, is another crucial precursor and a widely used pharmaceutical intermediate. chemicalbook.comnordmann.global Its synthesis typically starts from m-cresol (B1676322) (3-methylphenol), taking advantage of the ortho, para-directing effect of the hydroxyl and methyl groups.

A common synthetic approach involves the direct chlorination of m-cresol. The hydroxyl group is a powerful activating group, directing the incoming chlorine atom to the positions ortho and para to it (positions 2, 4, and 6). The methyl group also directs ortho and para (positions 2, 4, and 6). The combined effect leads to substitution at the most activated positions, but can result in a mixture of isomers. Careful control of reaction conditions (temperature, solvent, and chlorinating agent) is necessary to favor the formation of the desired 2-chloro-5-methylphenol isomer.

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| m-Cresol | Sulfuryl chloride or Chlorine | 2-Chloro-5-methylphenol | chemsrc.com |

| 2,6-Dichlorotoluene | Potassium hydroxide (B78521), Methanol (autoclave) | 3-Chloro-2-methylphenol (isomer) | google.com |

| 2-Amino-6-chlorotoluene | Nitrous acid, then H₂O/H₂SO₄ (diazotization) | 3-Chloro-2-methylphenol (isomer) | google.com |

2-Fluoro-3-methylphenol (B1315178) represents the third type of precursor, containing the fluoro and methyl groups in the desired relationship. The synthesis of fluorinated phenols can be accomplished through several methods. One common strategy is to start with a corresponding aniline (B41778) derivative and utilize the Balz-Schiemann reaction, where a diazonium group is replaced by fluorine.

Alternatively, synthesis can begin with a molecule that already contains the fluorine atom and then build the rest of the functionality. For instance, 3-Fluoro-2-methylphenol is described as a chemical intermediate that can be used in the synthesis of pesticides, drugs, and dyes. While specific high-yield syntheses for 2-fluoro-3-methylphenol are not extensively detailed in the provided context, general methodologies for fluorinated aromatics suggest that routes starting from 3-fluoro-2-methylaniline (B146951) via diazotization and hydrolysis would be a plausible pathway. Another approach could involve the fluorination of 2-methylphenol, although this would likely present significant challenges in controlling the regioselectivity.

Advanced Synthetic Techniques Applicable to this compound Formation

Modern organic synthesis provides several advanced methods for the formation of highly functionalized phenols. For a molecule with the specific substitution pattern of this compound, two particularly relevant strategies are nucleophilic aromatic substitution on activated halogenated systems and cross-coupling reactions involving boronic acid precursors.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-poor aromatic rings. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub For the reaction to be efficient, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO2) or cyano (-CN) group, positioned ortho or para to the leaving group (typically a halide). pressbooks.pubyoutube.com

A plausible SNAr pathway to synthesize this compound could involve the displacement of a halide from a suitably activated precursor. For instance, a hypothetical precursor like 2,4-dichloro-5-fluoro-1-nitro-3-methylbenzene could serve as a viable starting material. In this theoretical pathway:

The nitro group at the C1 position acts as a powerful activating group. It is positioned para to the chlorine atom at C4.

Treatment of this precursor with a strong nucleophile, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) would initiate the reaction.

The hydroxide ion (⁻OH) would preferentially attack the carbon at the C4 position, displacing the chloride ion. The choice of which chlorine is displaced is dictated by the powerful resonance stabilization offered by the para-nitro group.

The reaction forms a negatively charged Meisenheimer complex, where the charge is delocalized across the aromatic ring and onto the oxygen atoms of the nitro group. masterorganicchemistry.com

Subsequent elimination of the chloride leaving group restores the aromaticity of the ring, yielding the corresponding phenoxide.

A final acidic workup step would protonate the phenoxide to afford the target this compound.

The reactivity of the leaving group in SNAr reactions typically follows the order F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the C-X bond cleavage. masterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable for the formation of carbon-carbon bonds. mdpi.comnih.gov This methodology involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. nih.gov While primarily used for synthesizing biaryls, this reaction can be strategically employed to construct the substituted benzene core of this compound.

A potential synthetic route could involve building the molecule's carbon framework by coupling appropriate precursors. For example, a key step could be the introduction of the methyl group onto a dihalogenated fluorophenol ring system. A hypothetical pathway could be:

Start with a protected phenol, such as 4-bromo-2-chloro-5-fluoroanisole . The hydroxyl group is protected as a methyl ether (anisole) to prevent interference with the coupling reaction.

This aryl bromide can then be subjected to a Suzuki-Miyaura coupling reaction with methylboronic acid or a suitable equivalent like potassium methyltrifluoroborate.

The reaction would be catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

Successful coupling would replace the bromine atom with a methyl group, yielding 2-chloro-5-fluoro-4-methylanisole . The regioselectivity is driven by the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling.

The final step would involve the deprotection of the phenol by cleaving the methyl ether, typically using a strong Lewis acid like boron tribromide (BBr₃), to yield the final product, this compound.

This approach highlights the versatility of cross-coupling chemistry in selectively assembling complex aromatic structures by leveraging the differential reactivity of various halogen substituents.

Optimization and Yield Analysis of Synthetic Protocols

The efficiency and yield of both SNAr and Suzuki-Miyaura reactions are highly dependent on the reaction conditions. Careful optimization of parameters such as catalyst, ligand, base, solvent, and temperature is crucial for achieving high yields and purity.

For the Nucleophilic Aromatic Substitution pathway, key variables include the choice of base and solvent. A strong base is required to generate the nucleophile, while a polar aprotic solvent is needed to solvate the species effectively.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Activated Aryl Halides

| Entry | Nucleophile/Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |

|---|---|---|---|---|---|

| 1 | KOH | DMSO/H₂O | 135 | 30-50 | beilstein-journals.org |

| 2 | NaH | THF | Reflux | 70-90 | beilstein-journals.org |

| 3 | K₂CO₃ | DMF | 100-150 | 60-95 | beilstein-journals.org |

This table presents generalized data for SNAr reactions on activated fluoroarenes to illustrate the impact of reaction conditions.

In the context of Suzuki-Miyaura Cross-Coupling , the choice of the palladium catalyst and, most importantly, the phosphine (B1218219) ligand is critical, especially for sterically hindered or electronically challenging substrates. researchgate.netrsc.org The base plays a crucial role in the transmetalation step, while the solvent system affects solubility and reaction kinetics.

Table 2: Influence of Catalyst, Ligand, and Base on Suzuki-Miyaura Coupling Yields

| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Typical Yield Range (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (3-5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 60-95 | nih.gov |

| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane | 80-99 | nih.gov |

| 3 | Pd(dppf)Cl₂ (3) | dppf | Na₂CO₃ | DME/H₂O | 70-90 | nih.gov |

This table collates representative conditions for Suzuki-Miyaura reactions, demonstrating how component selection influences the outcome, particularly for complex or sterically demanding couplings.

Optimization studies reveal that for hindered aryl halides, bulky and electron-rich phosphine ligands like SPhos or AntPhos can significantly improve reaction yields by promoting the rate-limiting oxidative addition step and facilitating the reductive elimination. rsc.org The use of aqueous solvent systems can also be beneficial in some cases, offering a greener and sometimes more efficient reaction medium. nih.gov

Reaction Chemistry and Mechanistic Studies of 2 Chloro 5 Fluoro 3 Methylphenol

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Halogenated Phenol (B47542) Ring

The reactivity of the aromatic ring in 2-Chloro-5-fluoro-3-methylphenol is dictated by the electronic properties of its four substituents: hydroxyl (-OH), methyl (-CH₃), chlorine (-Cl), and fluorine (-F). These groups influence both the rate of reaction and the regioselectivity of substitution.

Investigation of Substituent Effects on Reactivity

The substituents on the benzene (B151609) ring determine its susceptibility to electrophilic and nucleophilic attack by modulating the electron density of the ring through inductive and resonance effects. wikipedia.orglumenlearning.com

Activating Groups: The hydroxyl (-OH) group is a powerful activating group, meaning it increases the ring's reactivity towards electrophiles, making it thousands of times more reactive than benzene. lumenlearning.comlibretexts.orgquora.com It donates electron density strongly through resonance (+R effect) and withdraws weakly through induction (-I effect), with the resonance effect being dominant. libretexts.orgquora.com The methyl (-CH₃) group is a weak activating group, donating electron density primarily through a weak inductive effect (+I effect) and hyperconjugation. libretexts.org

Deactivating Groups: The halogen substituents, chlorine and fluorine, are deactivating groups. pressbooks.pub They withdraw electron density from the ring through their strong inductive effects (-I effect) due to high electronegativity. libretexts.orglibretexts.org However, they also possess lone pairs of electrons that can be donated to the ring via a weaker resonance effect (+R effect). libretexts.orglibretexts.org Because their inductive effect outweighs their resonance effect, the net result is deactivation, making the ring less reactive towards electrophiles than benzene. lumenlearning.comlibretexts.org

Directing Effects for Electrophilic Aromatic Substitution (EAS): Despite their differing effects on reactivity, all four substituents are classified as ortho, para-directors. ucalgary.cabyjus.com This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. ucalgary.ca This is because the resonance donation from these groups preferentially stabilizes the cationic intermediates (arenium ions) formed during attack at the ortho and para positions. quora.comlibretexts.org

In this compound, the positions on the ring are C1(-OH), C2(-Cl), C3(-CH₃), C5(-F), with C4 and C6 being open for substitution. The powerful activating and directing effect of the hydroxyl group is the dominant influence. ucalgary.ca It strongly directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions.

The C2 position is blocked by a chlorine atom.

The C4 position is open and is para to the -OH group and ortho to the -CH₃ and -F groups.

The C6 position is open and is ortho to the -OH group.

Considering the combined effects, electrophilic substitution is most likely to occur at the C4 and C6 positions. The powerful ortho, para-directing ability of the hydroxyl group makes these sites the most electron-rich and therefore the most nucleophilic. quora.com

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -OH (Hydroxyl) | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | +I (Donating) | None (Hyperconjugation) | Weakly Activating | Ortho, Para |

| -Cl (Chloro) | -I (Withdrawing) | +R (Donating) | Weakly Deactivating | Ortho, Para |

| -F (Fluoro) | -I (Withdrawing) | +R (Donating) | Weakly Deactivating | Ortho, Para |

Reactivity in Nucleophilic Aromatic Substitution (SNAr): For nucleophilic aromatic substitution, the roles are reversed. The reaction is favored by electron-withdrawing groups that make the aromatic ring electron-poor and thus susceptible to attack by a nucleophile. wikipedia.orgchemistrysteps.com The chloro and fluoro substituents, through their strong inductive effects, activate the ring towards nucleophilic attack. The reaction proceeds if a good leaving group is present and the electron-withdrawing groups are positioned ortho or para to it, as this allows for the stabilization of the negatively charged intermediate (Meisenheimer complex). chemistrysteps.commasterorganicchemistry.com

Mechanistic Pathways of Halogen Displacement

Halogen displacement on the this compound ring would proceed via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. This is typically a two-step addition-elimination process, although concerted mechanisms have also been proposed. chemistrysteps.com

Addition of Nucleophile: A strong nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step.

Elimination of Leaving Group: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

In SₙAr reactions, the first step (nucleophilic attack) is usually the rate-determining step. wikipedia.org Consequently, the reactivity of halogens as leaving groups is often F > Cl > Br > I. wikipedia.orgchemistrysteps.com This is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions and is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the negative charge in the Meisenheimer complex. The strength of the C-F bond is less important as its cleavage is not part of the rate-determining step. masterorganicchemistry.comyoutube.com

Therefore, in a reaction with a strong nucleophile (e.g., sodium methoxide), the fluorine atom at the C5 position would likely be displaced in preference to the chlorine atom at the C2 position, assuming favorable positioning relative to activating electron-withdrawing groups. The efficiency of displacement depends on the reaction conditions and the ability of the substituents to stabilize the anionic intermediate. rsc.orgyoutube.com

Derivatization Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for chemical modification, allowing for the synthesis of a wide range of derivatives. Common derivatization strategies include etherification and esterification. nih.govresearchgate.net

Etherification: Phenols can be converted to ethers through reactions like the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide. google.com Another method is the copper-catalyzed Ullmann condensation, which is used to form diaryl ethers by reacting the phenol with an aryl halide. nih.govresearchgate.net

Esterification: Unlike alcohols, phenols react very slowly with carboxylic acids. Therefore, esterification is typically achieved by reacting the phenol with more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.org The reaction can be accelerated by first converting the phenol to its more reactive phenoxide salt. libretexts.org

Silylation: For analytical purposes, such as gas chromatography, the polar hydroxyl group can be derivatized by converting it into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether using silylating agents. nih.gov

Table 2: Common Derivatization Reactions for the Phenolic -OH Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaOH) 2. Alkyl Halide (R-X) | Alkyl Aryl Ether (-OR) |

| Etherification (Ullmann) | Aryl Halide (Ar-X), Cu catalyst, Base | Diaryl Ether (-OAr) |

| Esterification | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Aryl Ester (-OCOR) |

| Silylation | Silylating agent (e.g., BSTFA, MSTFA) | Silyl Ether (-OSi(CH₃)₃) |

Photochemical and Thermal Reactivity of the Compound

Photochemical Reactivity: Halogenated aromatic compounds are known to undergo photochemical degradation. Chlorinated phenols, in particular, can undergo photolysis in aqueous solutions upon UV irradiation. nih.gov This process often involves the cleavage of the carbon-halogen bond. The C-Cl bond is generally weaker than the C-F bond, suggesting that photolytic cleavage of the C-Cl bond in this compound would be a likely degradation pathway. This can lead to reductive dehalogenation (replacement of Cl with H) or photosubstitution, where the chlorine is replaced by a hydroxyl group. nih.gov The presence of other substituents on the ring will influence the quantum yield and the specific photoproducts formed.

Thermal Reactivity: The thermal decomposition of halogenated phenols can be complex. At elevated temperatures, the primary decomposition pathways often involve the cleavage of C-halogen and C-C bonds. acs.org Studies on similar brominated compounds show that decomposition can produce halogenated phenols and other harmful byproducts, which can act as precursors to the formation of polyhalogenated dibenzo-p-dioxins and dibenzofurans. researchgate.netnih.gov The thermal decomposition of this compound would likely proceed through radical mechanisms, with initial bond scission occurring at the weakest bonds in the molecule. The specific products would depend heavily on the temperature and atmosphere (oxidative vs. inert). scholaris.caacs.org

Studies on Oxidative and Reductive Transformations

Oxidative Transformations: Phenols are susceptible to oxidation due to the electron-donating nature of the hydroxyl group. jove.com Oxidation can be achieved with a variety of oxidizing agents, such as chromic acid or Fremy's salt. libretexts.orglibretexts.org The oxidation of phenols typically yields quinones. jove.com For this compound, oxidation would likely lead to the formation of a substituted ortho- or para-benzoquinone, depending on the regioselectivity of the reaction. nih.govscispace.com The substitution pattern on the starting phenol dictates which positions are available for oxidation and influences the stability and structure of the resulting quinone.

Reductive Transformations: The primary reductive transformation for a halogenated phenol is dehalogenation. Catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, is a common and effective method for removing halogen substituents from aromatic rings. organic-chemistry.orgsci-hub.se This method can often be performed selectively. Aryl bromides and chlorides are generally easier to reduce than aryl fluorides. organic-chemistry.org Therefore, it may be possible to selectively reduce the C-Cl bond in this compound while leaving the more robust C-F bond intact under carefully controlled conditions. Other reductive methods include using nanometric sodium hydride with a lanthanide catalyst or visible-light photocatalysis. mdpi.comtandfonline.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Fluoro 3 Methylphenol

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For 2-Chloro-5-fluoro-3-methylphenol, these methods provide key insights into the vibrations of its constituent atoms and bonds.

Assignment of Molecular Vibrations and Functional Group Identification

The experimental and theoretical vibrational spectra of substituted phenols have been a subject of considerable study. The vibrational modes of this compound can be assigned based on characteristic group frequencies and by comparison with related molecules. A combined experimental and theoretical study on the closely related 2-chloro-5-fluoro phenol (B47542) (2C5FP) using DFT-B3LYP level of computation has shown good coherence between observed and calculated wavenumbers. researchgate.netresearchgate.net

Key functional group vibrations for this compound are expected as follows:

O-H Vibrations: The phenolic hydroxyl group gives rise to a characteristic stretching vibration, ν(O-H), typically observed as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. The in-plane bending, δ(O-H), and out-of-plane bending, γ(O-H), are also expected.

C-H Vibrations: The aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. The in-plane and out-of-plane bending vibrations will appear at lower frequencies. The methyl group (CH₃) will also exhibit characteristic symmetric and asymmetric stretching and bending modes.

Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ range. Ring breathing modes are also characteristic and can be found at lower wavenumbers.

C-F and C-Cl Vibrations: The carbon-fluorine (C-F) and carbon-chlorine (C-Cl) stretching vibrations are key identifiers. The C-F stretch for a related isomer, 2-chloro-6-fluoro-3-methylphenol, is noted around 1100 cm⁻¹. The C-Cl stretch is expected at a lower frequency, generally in the 600-800 cm⁻¹ range.

A detailed assignment of the principal vibrational modes is presented in the table below, based on theoretical analyses and data from analogous compounds. nih.govtandfonline.comresearchgate.netacs.orgresearchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| ν(O-H) | 3200-3600 | Phenolic Hydroxyl |

| ν(C-H) aromatic | 3000-3100 | Aromatic Ring |

| ν(C-H) methyl | 2850-3000 | Methyl Group |

| ν(C=C) aromatic | 1400-1600 | Aromatic Ring |

| δ(O-H) in-plane | 1200-1400 | Phenolic Hydroxyl |

| ν(C-F) | ~1100-1250 | Carbon-Fluorine |

| ν(C-Cl) | 600-800 | Carbon-Chlorine |

| γ(O-H) out-of-plane | 500-700 | Phenolic Hydroxyl |

Conformational Analysis via Vibrational Signatures

Conformational analysis of phenols and their derivatives can be investigated through vibrational spectroscopy. The orientation of the hydroxyl group relative to the other ring substituents can lead to different conformers (e.g., syn or anti with respect to the methyl or halogen groups). These different spatial arrangements can result in subtle shifts in the vibrational frequencies, particularly for the O-H torsional mode. While specific experimental studies on the conformational isomers of this compound are not widely available, theoretical calculations on related halogenated phenols suggest that distinct conformers may exist and could potentially be identified by unique signatures in their vibrational spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR

NMR spectroscopy is indispensable for the detailed structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide a comprehensive picture of the molecular framework.

Detailed Chemical Shift and Coupling Constant Interpretations

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the phenolic proton, the two aromatic protons, and the methyl group protons. The phenolic -OH proton will likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The two aromatic protons will appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom. The methyl protons will appear as a singlet.

¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule, unless there is accidental equivalence. The chemical shifts are influenced by the attached substituents (-OH, -Cl, -F, -CH₃). The carbon attached to the hydroxyl group (C1) will be shifted downfield, as will the carbon attached to the fluorine (C5). The carbon bearing the chlorine atom (C2) will also be deshielded. The methyl carbon will appear at a high field (upfield).

¹⁹F NMR: The ¹⁹F NMR spectrum provides specific information about the fluorine environment. alfa-chemistry.com A single resonance is expected for the fluorine atom at C5. The chemical shift will be characteristic of an aryl fluoride. This signal will exhibit coupling to the adjacent aromatic protons (H4 and H6), resulting in a doublet of doublets or a more complex multiplet. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. alfa-chemistry.com

The table below summarizes the expected NMR spectral data.

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |

| ¹H | -OH | Variable (e.g., 9-11) | broad singlet (s) |

| Aromatic-H | ~6.5 - 7.5 | doublet (d) or multiplet (m) | |

| Aromatic-H | ~6.5 - 7.5 | doublet (d) or multiplet (m) | |

| -CH₃ | ~2.0 - 2.5 | singlet (s) | |

| ¹³C | C-OH | ~150 - 160 | - |

| C-Cl | ~125 - 135 | - | |

| C-CH₃ | ~130 - 140 | - | |

| C-H | ~110 - 130 | - | |

| C-F | ~155 - 165 | (¹JCF ≈ 240-250 Hz) | |

| C-H | ~110 - 130 | - | |

| -CH₃ | ~15 - 25 | - | |

| ¹⁹F | C₅-F | ~ -110 to -140 | doublet of doublets (dd) or multiplet (m) |

Multi-Dimensional NMR Techniques for Structural Connectivity

To unambiguously assign the ¹H and ¹³C signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed. youtube.come-bookshelf.deiranchembook.irethz.ch

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For this compound, it would primarily show the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint. The molecular formula of this compound is C₇H₆ClFO, with a monoisotopic mass of approximately 160.01 Da.

The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 160. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 162 with about one-third the intensity of the M⁺˙ peak will be observed.

The fragmentation of the molecular ion under electron ionization (EI) conditions typically involves the loss of stable neutral molecules or radicals. uni-saarland.delibretexts.org For this compound, common fragmentation pathways could include:

Loss of a methyl radical (-•CH₃): This would result in a fragment ion at m/z 145.

Loss of a chlorine atom (-•Cl): This would lead to a fragment at m/z 125.

Loss of carbon monoxide (-CO): Following the initial loss of a functional group, the resulting ion may rearrange and lose CO, a common fragmentation for phenols, leading to further fragment ions.

The table below outlines the expected major ions in the mass spectrum.

| m/z | Ion Structure/Fragment Lost |

| 160/162 | [M]⁺˙ (Molecular Ion) |

| 145/147 | [M - CH₃]⁺ |

| 125 | [M - Cl]⁺ |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the primary chromophore—the part of the molecule responsible for absorbing light—is the substituted benzene ring. The analysis of its UV-Vis spectrum provides critical insights into the effects of the chloro, fluoro, and methyl substituents on the electronic structure of the phenolic ring.

The UV spectrum of phenol in a neutral solvent typically exhibits two main absorption bands originating from π→π* electronic transitions within the aromatic ring. The first, a high-intensity band (the primary band or B-band), appears at a shorter wavelength (around 210 nm), while the second, a lower-intensity band (the secondary or C-band), appears at a longer wavelength, typically around 270-275 nm. docbrown.info The presence of substituents on the phenol ring—in this case, chlorine, fluorine, and a methyl group—acts as auxochromes. These groups modify the energy levels of the molecular orbitals, leading to shifts in the wavelength of maximum absorption (λmax) and changes in molar absorptivity (ε).

The substituents influence the spectrum in the following ways:

Hydroxyl (-OH) Group: As a strong activating group, the hydroxyl group's lone pair of electrons delocalizes into the π-system of the benzene ring, causing a bathochromic shift (a shift to a longer wavelength) compared to benzene itself.

Methyl (-CH3) Group: This is a weak electron-donating group that typically induces a small bathochromic shift. For example, o-cresol (B1677501) shows a slight red shift compared to phenol. royalsocietypublishing.org

Halogen (-Cl, -F) Groups: Halogens exhibit a dual effect. They are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, but they are electron-donating through the resonance effect (+R) due to their lone pairs. For halogens, the inductive effect generally outweighs the resonance effect. This electron-withdrawing nature can lead to a hypsochromic shift (a shift to a shorter wavelength) or a smaller bathochromic shift than might be expected. The position of the halogen relative to the hydroxyl group is crucial in determining the net electronic effect and its impact on the spectrum.

The following table presents the typical UV absorption maxima for phenol and related substituted phenols to illustrate the influence of each type of substituent.

| Compound | Solvent | λmax (nm) | Reference |

| Phenol | Various | ~270-275 | docbrown.info |

| o-Cresol | Various | ~272 | royalsocietypublishing.org |

| 3-Nitrophenol | Various | 275, 340 | docbrown.info |

| Gallic Acid | Water | 280 | researchgate.net |

Note: This table is interactive. You can sort the data by clicking on the column headers.

The data illustrates that substituents significantly alter the absorption profile of the parent phenol molecule. docbrown.inforoyalsocietypublishing.orgresearchgate.net For this compound, the cumulative electron-withdrawing inductive effects of the chlorine and fluorine atoms are expected to have a substantial impact on the π→π* transition energies. The methyl group provides a counteracting, though weaker, electron-donating effect. The resulting spectrum is therefore predicted to show a primary absorption band with a maximum wavelength that is shifted relative to phenol, reflecting the unique electronic environment of this highly substituted chromophore.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Fluoro 3 Methylphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT-B3LYP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a standard tool for the detailed investigation of molecular systems. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its balance of computational cost and accuracy in predicting the properties of organic molecules. For a comprehensive analysis of 2-chloro-5-fluoro-3-methylphenol, methods like DFT with basis sets such as 6-311++G(d,p) are employed to model its electronic behavior and geometry accurately. acs.orgresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve mapping the conformational landscape, primarily considering the orientation of the hydroxyl (-OH) group relative to the substituted benzene (B151609) ring.

Theoretical calculations on the closely related molecule, 2-chloro-5-fluoro phenol (B47542) (2C5FP), have shown that the molecule possesses a planar structure with C1 point group symmetry. researchgate.net The optimization for this compound would similarly result in optimized bond lengths and angles that define its most stable conformer. The substitution of a methyl group is expected to cause minor perturbations in the aromatic ring from a regular hexagonal shape due to its electronic and steric effects. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative, based on typical values for substituted phenols and data from related compounds.

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths | C-Cl | 1.74 Å |

| C-F | 1.35 Å | |

| C-O | 1.36 Å | |

| O-H | 0.96 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-CH₃ | 1.51 Å | |

| Bond Angles | C-C-Cl | 121.5° |

| C-C-F | 119.0° | |

| C-O-H | 109.0° | |

| C-C-C (ring) | 118° - 122° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. semanticscholar.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap suggests higher polarizability and greater chemical reactivity. semanticscholar.orgnih.gov

In computational studies of similar halogenated phenols, the HOMO is typically localized over the entire molecule, while the LUMO is distributed over the benzene ring. semanticscholar.org The energy of these orbitals and their gap can be calculated using DFT. For instance, in a study of 2-chloro-5-fluoro phenol, the HOMO and LUMO energies were calculated, revealing the molecule's potential for charge transfer, which is crucial for its biological and chemical activities. researchgate.net Charge transfer within the molecule is indicated by the HOMO and LUMO energies. semanticscholar.org

Table 2: Calculated Frontier Orbital Energies and Energy Gap for a Related Phenol (2C5FP) Source: Based on data for 2-chloro-5-fluoro phenol (2C5FP) from theoretical studies. researchgate.net

| Parameter | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | 5.0 |

A large energy gap, as illustrated above, indicates high kinetic stability and low chemical reactivity. semanticscholar.org

From the HOMO and LUMO energies, several global chemical descriptors can be derived to quantify the molecule's reactivity and stability. nih.gov These descriptors provide a more nuanced understanding than the energy gap alone.

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Chemical Hardness (η): Measures the resistance to change in electron distribution. (η = (I - A) / 2) Molecules with large energy gaps are considered "hard," while those with small gaps are "soft." nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electronegativity (χ): The power of an atom to attract electrons. (χ = (I + A) / 2)

Electrophilicity Index (ω): Measures the energy lowering due to maximal electron flow between a donor and an acceptor. (ω = χ² / 2η)

Table 3: Calculated Global Chemical Descriptors for a Related Phenol (2C5FP) Note: Values are derived from the HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Electronegativity (χ) | (I+A)/2 | 4.0 |

| Chemical Hardness (η) | (I-A)/2 | 2.5 |

| Chemical Softness (S) | 1/η | 0.4 |

| Electrophilicity Index (ω) | χ²/2η | 3.2 |

These calculated values provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Prediction and Validation of Spectroscopic Data (Vibrational, NMR, UV-Vis)

Computational methods are highly effective in predicting spectroscopic data. Theoretical vibrational (FT-IR and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Vis) spectra can be calculated and compared with experimental results to confirm the molecular structure. acs.orgresearchgate.net

For the related compound 2-chloro-5-fluoro phenol, combined experimental and theoretical studies using DFT-B3LYP/6–31++G(d,p) have been performed. researchgate.netresearchgate.net The calculated vibrational frequencies are typically scaled by a factor to correct for anharmonicity and limitations of the theoretical model, often resulting in excellent agreement with experimental data. researchgate.net This allows for precise assignment of vibrational modes, such as the characteristic O-H stretching, C-Cl, C-F, and aromatic ring vibrations. researchgate.netresearchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation. researchgate.net Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, predicting the λmax values in the UV-Vis spectrum. acs.org

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies for Key Modes in a Related Phenol (2C5FP) Source: Based on data for 2-chloro-5-fluoro phenol (2C5FP). researchgate.netresearchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| O-H Stretch | ~3600 | ~3605 | Stretching of hydroxyl group |

| C-H Stretch (Aromatic) | ~3100 | ~3110 | Aromatic C-H stretching |

| C=C Stretch (Aromatic) | ~1600 | ~1605 | Ring stretching |

| O-H In-plane bend | ~1267 | ~1270 | In-plane bending of hydroxyl |

| C-F Stretch | ~1150 | ~1155 | Stretching of carbon-fluorine bond |

| C-Cl Stretch | ~750 | ~755 | Stretching of carbon-chlorine bond |

| O-H Out-of-plane bend | ~453 | ~450 | Out-of-plane bending of hydroxyl |

Investigation of Non-Linear Optical (NLO) Properties

Molecules with large dipole moments, extensive π-electron systems, and charge transfer characteristics can exhibit significant non-linear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. Computational chemistry can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net

The investigation of this compound's NLO properties would involve DFT calculations to determine these parameters. The presence of electron-donating (-OH, -CH₃) and electron-withdrawing (-Cl, -F) groups on the aromatic ring suggests the potential for intramolecular charge transfer, a key requirement for NLO activity. Calculated hyperpolarizability values are often compared to those of a standard NLO material like urea (B33335) to gauge their potential. acs.org Studies on similar organic molecules have shown that DFT methods can reliably predict NLO behavior. researchgate.netmetall-mater-eng.com

Table 5: Calculated NLO Properties (Illustrative) Note: This table is illustrative and shows the type of data generated in an NLO computational study.

| Property | Symbol | Unit | Predicted Value |

| Dipole Moment | μ | Debye | 2.5 D |

| Mean Polarizability | α | esu | 15 x 10⁻²⁴ esu |

| First Hyperpolarizability | β | esu | 30 x 10⁻³¹ esu |

Intermolecular Interactions, Including Hydrogen Bonding and Dimerization

The phenolic hydroxyl group in this compound is a strong hydrogen bond donor, making intermolecular interactions a critical aspect of its chemistry. Computational studies can model these interactions, particularly the formation of hydrogen-bonded dimers. The dimerization of the related 2-chloro-5-fluoro phenol has been optimized and studied computationally. researchgate.netresearchgate.netresearchgate.net

By calculating the binding energy, it is possible to determine the stability of the dimer compared to the monomer. researchgate.net Techniques like Reduced Density Gradient (RDG) analysis can be used to visualize and characterize non-covalent interactions. researchgate.net In RDG plots, specific colors represent different interaction types: blue indicates strong hydrogen bonds, green signifies weaker van der Waals interactions, and red denotes steric repulsion. researchgate.net For this compound, the interplay between hydrogen bonding from the -OH group and halogen bonding from the chlorine atom would be of particular interest in determining its supramolecular structure and physical properties.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules, providing insights into their flexibility, preferred shapes, and the thermodynamics of their various spatial arrangements. For this compound, MD simulations can elucidate the dynamic behavior governed by the interplay of its constituent atoms and substituent groups. While specific molecular dynamics studies on this compound are not extensively available in the public domain, the principles and expected outcomes can be inferred from computational studies on analogous substituted phenols. nih.govresearchgate.netresearchgate.netresearchgate.net

The conformational space of this compound is primarily defined by the rotational barrier of the hydroxyl (-OH) group and the methyl (-CH3) group relative to the benzene ring. The orientation of the hydroxyl group is of particular interest as it can engage in intramolecular hydrogen bonding and dictates the molecule's interaction with its environment.

An MD simulation of this molecule would typically involve the following steps:

System Setup: A single molecule of this compound would be placed in a simulation box, often solvated with a chosen solvent (like water or a non-polar solvent) to mimic different chemical environments.

Force Field Application: A suitable force field, such as AMBER or CHARMM, would be applied. researchgate.net The force field is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Energy Minimization and Equilibration: The system's energy is minimized to remove any unfavorable starting conformations. This is followed by an equilibration phase where the temperature and pressure of the system are brought to the desired values and stabilized.

Production Run: The main simulation is then run for a significant period (nanoseconds to microseconds), during which the trajectory of each atom is calculated by integrating Newton's laws of motion.

Analysis: The resulting trajectory is a high-dimensional dataset that can be analyzed to understand the conformational preferences. Key analyses would include plotting the potential energy surface as a function of important dihedral angles, such as the C-C-O-H dihedral to understand the hydroxyl group's rotation.

From such a simulation, one could extract the populations of different conformers. For a phenol derivative, the primary conformers are typically defined by the orientation of the hydroxyl proton, which can be syn or anti with respect to a particular substituent on the ring. In the case of this compound, the syn and anti conformations relative to the chlorine and methyl groups would be of interest. The relative energies of these conformers would determine their population at a given temperature.

Analytical Methodologies for the Detection and Quantification of 2 Chloro 5 Fluoro 3 Methylphenol

Chromatographic Separation Techniques for Trace Analysis

Chromatography is the cornerstone for the analysis of 2-Chloro-5-fluoro-3-methylphenol, enabling its separation from complex sample components. Both gas and liquid chromatography are viable approaches, with the choice depending on the sample matrix, required sensitivity, and available instrumentation.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound's volatility allows it to be readily analyzed by GC following appropriate sample preparation.

A Flame Ionization Detector (FID) can be used for the detection of this compound. FID is a universal detector for organic compounds and provides a response proportional to the mass of carbon entering the flame. While robust and reliable, its sensitivity for halogenated compounds may be lower compared to more selective detectors.

For enhanced sensitivity towards halogenated compounds, an Electron Capture Detector (ECD) is a more suitable choice. The ECD is highly selective for electrophilic compounds, such as those containing halogens (chlorine and fluorine). The presence of these halogens in the structure of this compound makes ECD an ideal detector for trace-level analysis in clean samples.

A typical GC method for a similar compound, 4-chloro-3-methylphenol (B1668792), was performed using a splitless injection mode on a Thermo Scientific TRACE GC coupled to a mass spectrometer. thermofisher.com A similar setup with an ECD or FID could be employed for this compound.

Table 1: Illustrative GC Conditions for Halogenated Phenol (B47542) Analysis

| Parameter | Condition |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 60°C, ramp to 280°C |

| Carrier Gas | Helium or Nitrogen |

| Detector | ECD or FID |

| Detector Temperature | 300 °C (ECD), 280 °C (FID) |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a versatile alternative for the analysis of this compound. HPLC is well-suited for less volatile or thermally labile compounds and can often be performed with minimal sample derivatization.

Reverse-phase HPLC (RP-HPLC) is the most common mode for separating phenolic compounds. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. For instance, a rapid and simple HPLC method was developed for the determination of the related compound 4-chloro-3-methylphenol. researchgate.net This method utilized a C18 column with a mobile phase of water and an organic modifier. A similar approach can be adapted for this compound, with optimization of the mobile phase composition to achieve adequate resolution.

For detection, a UV detector is commonly employed, as the phenolic ring in this compound absorbs UV light. The selection of the detection wavelength is critical for achieving optimal sensitivity.

Table 2: Representative RP-HPLC Conditions for Chlorinated Phenol Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water (often acidified) and acetonitrile (B52724) or methanol |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a wavelength corresponding to the absorbance maximum of the analyte |

| Injection Volume | 20 µL |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can be employed to enhance its performance in both GC and LC analysis.

In GC analysis, the polar hydroxyl group of the phenol can lead to peak tailing and reduced volatility. Derivatization of the hydroxyl group, for example, through silylation to form a trimethylsilyl (B98337) ether, can significantly improve chromatographic behavior and thermal stability.

In LC analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby increasing its detectability by UV or fluorescence detectors, respectively. This is particularly useful when analyzing for very low concentrations.

Application of Hyphenated Techniques (e.g., GC-MS, LC-MS) in Complex Matrices

For the unambiguous identification and quantification of this compound in complex matrices such as environmental samples or industrial effluents, hyphenated techniques are indispensable. These methods couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. Following GC separation, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its confident identification. US EPA Method 528, for example, utilizes GC-MS for the determination of certain phenols in drinking water. thermofisher.com A similar approach would be highly effective for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an increasingly powerful tool for the analysis of a wide range of compounds, including phenols. ub.edu LC-MS is particularly advantageous for polar and non-volatile compounds that are not amenable to GC analysis without derivatization. The availability of LC-MS data for this compound from some suppliers suggests its utility in the analysis of this compound. bldpharm.com

Development and Validation of Quantitative Analytical Methods

The development of a robust and reliable quantitative analytical method is essential for the accurate determination of this compound concentrations. This process involves optimizing the analytical conditions and rigorously validating the method's performance.

Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For example, a study on 4-chloro-3-methylphenol demonstrated linearity over a range of 62.5 - 2,500 ng/mL. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing spiked samples with known concentrations of the analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For 4-chloro-3-methylphenol, the LOD was reported to be 20 ng/mL. researchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ for 4-chloro-3-methylphenol was found to be 62.5 ng/mL. researchgate.net

A comprehensive validation process ensures the reliability and defensibility of the analytical data generated for this compound.

Environmental Chemistry and Transformation Pathways of 2 Chloro 5 Fluoro 3 Methylphenol

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the transformation of 2-Chloro-5-fluoro-3-methylphenol in the environment. The primary abiotic pathways include photolysis and hydrolysis, which are influenced by environmental conditions such as pH and sunlight intensity.

Photolytic Degradation and Photoreaction Kinetics

Photolytic degradation, the breakdown of compounds by light, is a significant abiotic degradation pathway for many aromatic compounds. For halogenated phenols, this process is often initiated by reaction with photochemically produced hydroxyl radicals (•OH) in the atmosphere and aquatic environments. who.intrsc.org Theoretical calculations suggest that the lifetimes of halogenated phenols like pentachlorophenol (B1679276) (C6Cl5OH) and pentabromophenol (B1679275) (C6Br5OH) in the atmosphere are approximately 12 to 13 hours at 296 K, indicating their potential for medium-range transport. rsc.org The reaction with •OH radicals can proceed through two main pathways: •OH-addition to the aromatic ring and proton-coupled electron transfer (PCET). rsc.org Without a catalyst, the •OH-addition channels are generally more favorable. rsc.org

The presence of substances like titanium dioxide (TiO2) can act as a photocatalyst, significantly accelerating the degradation process. rsc.orgnih.gov For instance, in the presence of (TiO2)n clusters, the PCET mechanism becomes more favorable for the degradation of pentafluorophenol (B44920) (C6F5OH) by •OH radicals, with the degradation rate constants increasing by over 10 orders of magnitude. rsc.org The initial step in the aqueous reaction of substituted chlorobenzenes with •OH radicals is the formation of a π complex transition state, followed by the addition of the •OH radical to form a hydroxycyclohexadienyl radical intermediate. ufz.de This intermediate then rapidly eliminates a hydrogen atom to regain aromaticity, resulting in a phenolic product. ufz.de For example, the reaction of 3-chlorotoluene (B144806) and 4-chlorotoluene (B122035) with •OH radicals has been observed to produce 2-chloro-6-methylphenol (B1203925) and 2-chloro-5-methylphenol (B42318), respectively. ufz.de

Hydrolytic Stability under Varying Environmental Conditions

Hydrolysis is another key abiotic process that can lead to the degradation of organic compounds in water. The rate of hydrolysis is highly dependent on the pH of the surrounding medium and the chemical structure of the compound. nih.gov Halogenated phenols, in general, are considered to be hydrolytically stable, particularly at neutral pH. industrialchemicals.gov.au For instance, a study on titanium(IV) complexes with substituted phenolato ligands found that the fluorinated derivative hydrolyzed almost immediately upon water addition, while the chlorinated and brominated derivatives were significantly more stable. researchgate.netnih.govacs.org The half-life for ligand hydrolysis of the chlorinated derivative was measured to be 56 ± 5 hours, and for the brominated derivative, it was an even more stable 17 ± 1 days. researchgate.netnih.govacs.org This suggests that the type of halogen substituent can significantly influence hydrolytic stability.

Biotransformation and Biodegradation Studies of Halogenated Phenols

Microbial activity is a primary driver of the breakdown of halogenated phenols in the environment. A wide variety of microorganisms have evolved enzymatic pathways to utilize these compounds as a source of carbon and energy, leading to their mineralization.

Microbial Degradation Pathways in Soil and Water Systems

The microbial degradation of halogenated phenols in soil and water can occur under both aerobic and anaerobic conditions. researchgate.net Under aerobic conditions, the initial step often involves the hydroxylation of the aromatic ring to form a catechol derivative, which is then subject to ring cleavage. academicjournals.orgnih.gov This ring fission can occur via either an ortho- or meta-cleavage pathway, ultimately leading to intermediates that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. academicjournals.orgnih.gov Most halogenated aromatic compounds are reported to be degraded through the formation of halocatechols, with subsequent ring fission typically occurring via the ortho-pathway. academicjournals.org

Under anaerobic conditions, a common degradation pathway is reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. nih.gov This process has been observed in anoxic marine sediments, with the dehalogenation potential being higher in sediments previously exposed to industrial effluents. nih.gov For some halogenated phenols, degradation under sulfate-reducing conditions has been demonstrated, where the compound is mineralized to CO2. asm.org The degradation of organophosphate pesticides, for example, can yield halogenated phenol (B47542) derivatives through the cleavage of phosphoester bonds by hydrolases. nih.gov These resulting halogenated phenols can then be further degraded by other microorganisms. nih.gov

Comparative Analysis of Degradation Rates with Structurally Related Compounds

The rate of biodegradation of halogenated phenols can be influenced by the type, number, and position of the halogen substituents on the aromatic ring. For instance, in a study on the degradation of halogenated phenols by a 4-chlorophenol (B41353) (4-CP) degrading consortium, it was found that phenol, 4-CP, 4-bromophenol (B116583) (4-BP), and 4-iodophenol (B32979) (4-IP) were depleted at approximately equal rates, while 4-fluorophenol (B42351) (4-FP) was not utilized. asm.org

In another study comparing the dioxygenation rates of fluorobenzoates and chlorobenzoates by Pseudomonas sp. B13, the rates were greater for the 3-halogenated compounds compared to the other isomers. researchgate.net The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) is another well-studied pathway, where the initial step yields 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govnih.gov This is then hydroxylated to form 3,5-dichlorocatechol. nih.gov The enzymes involved in these pathways can exhibit different substrate specificities. For example, the chlorophenol hydroxylases encoded by the tfdB gene on plasmid pJP4 show different activities towards various chlorophenols and methylphenols. nih.gov

Environmental Fate Processes: Adsorption, Volatilization, and Leaching

Adsorption: The tendency of a compound to bind to soil and sediment particles is a critical factor influencing its mobility and bioavailability. For halogenated phenols, adsorption is significantly affected by the pH of the environment and the properties of the sorbent material. nih.govros.edu.plnih.gov Under acidic conditions, chlorophenols are more likely to adsorb to soil surfaces. nih.gov The sorption capacity of biochar for halogenated phenols has been shown to be related to the surface area and carbon content of the biochar, as well as the hydrophobicity of the phenol. nih.gov The effectiveness of biochar in removing halogenated phenols from water can be diminished at higher pH due to the deprotonation of the phenols. nih.govnih.gov

Volatilization: The transfer of a compound from water or soil to the atmosphere is known as volatilization. The tendency of a compound to volatilize is related to its Henry's Law constant. nih.gov Mono- and dichlorophenols are generally more volatile than more highly chlorinated phenols. nih.gov However, the pH of the water plays a crucial role, as the anionic phenolate (B1203915) form, which is more prevalent at higher pH, is non-volatile. nih.gov Studies on brominated phenols suggest that mono- and dibrominated phenols have low volatilization potential. who.int In contrast, phytovolatilization, the uptake and subsequent release of volatile compounds by plants, can be a significant pathway for some halogenated phenols. For example, rice plants have been shown to enhance the emission of 2,4-dibromophenol (B41371) from hydroponic solutions into the atmosphere. nih.gov

Leaching: The movement of a compound through the soil profile with water is known as leaching. The mobility of chlorophenols in soil increases under neutral to alkaline conditions as they become more ionized and less likely to adsorb to soil particles. nih.gov Conversely, under acidic conditions, their tendency to adsorb increases, reducing their mobility. nih.gov Brominated phenols, if released to soil, are generally expected to be immobile. who.int

Interactive Data Table: Properties of Halogenated Phenols

This table provides a summary of key properties for various halogenated phenols discussed in the text.

| Compound Name | Molecular Formula | Key Degradation/Fate Information |

| This compound | C7H6ClFO | Subject to abiotic and biotic degradation. Environmental fate influenced by adsorption, volatilization, and leaching. |

| Pentachlorophenol | C6HCl5O | Atmospheric lifetime of ~12-13 hours due to photolysis. Can be degraded photocatalytically with TiO2. |

| Pentabromophenol | C6HBr5O | Atmospheric lifetime of ~12-13 hours due to photolysis. Can be degraded photocatalytically with TiO2. |

| Pentafluorophenol | C6HF5O | Degradation by •OH radicals is significantly accelerated in the presence of TiO2 clusters. |

| 4-Chlorophenol | C6H5ClO | Degraded by microbial consortia; degradation rate can be similar to 4-bromophenol and 4-iodophenol. |

| 4-Bromophenol | C6H5BrO | Degraded by microbial consortia; degradation rate can be similar to 4-chlorophenol and 4-iodophenol. |

| 4-Iodophenol | C6H5IO | Degraded by microbial consortia; degradation rate can be similar to 4-chlorophenol and 4-bromophenol. |

| 4-Fluorophenol | C6H5FO | Showed resistance to degradation by a 4-chlorophenol-degrading microbial consortium. |

| 2,4-Dichlorophenol | C6H4Cl2O | An intermediate in the degradation of 2,4-D; further degraded by hydroxylation. |

| 2,4-Dibromophenol | C8H6Br2O | Can undergo phytovolatilization. |

| 3,5-Dichlorocatechol | C6H4Cl2O2 | An intermediate in the microbial degradation of 2,4-dichlorophenol. |

Development of Predictive Models for Environmental Persistence

The environmental persistence of a chemical compound refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. For novel or less-studied compounds like this compound, predictive models are essential tools for estimating this persistence in the absence of extensive experimental data. These models are broadly categorized as Quantitative Structure-Activity Relationship (QSAR) and environmental fate models.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or environmental fate. researchgate.netnih.goveuropa.eu The development of QSAR models for predicting the environmental persistence of halogenated phenols, such as this compound, involves several key steps.

Initially, a dataset of structurally similar compounds with known environmental persistence data (e.g., half-lives in soil, water, or sediment) is compiled. For halogenated phenols, this would include various chlorophenols, fluorophenols, and other substituted phenols. bohrium.com The next step involves calculating molecular descriptors for each compound in the dataset. These descriptors are numerical values that encode different aspects of the chemical structure, such as its size, shape, electronic properties, and hydrophobicity.

Substituents on the phenol ring, such as chlorine, fluorine, and methyl groups, significantly influence the compound's properties and, consequently, its environmental persistence. Halogenation, in general, has been observed to hinder the ready biodegradability of organic compounds. mdpi.com The presence of both chlorine and fluorine in this compound is therefore expected to contribute to its persistence. The methyl group, being an electron-donating group, can also affect the electronic properties of the molecule and its susceptibility to degradation. nih.govacs.org

Once the descriptors are calculated, statistical methods are used to develop a mathematical relationship between a selection of these descriptors and the observed environmental persistence. This relationship forms the QSAR model. The predictive power of the model is then rigorously evaluated using statistical techniques and external validation with compounds not used in the model's development. europa.eunih.gov

Several types of QSAR models can be developed. For instance, models can predict the rate of biodegradation, a key factor in environmental persistence. Studies have shown that for phenols and anilines, hydrophobicity is a key determinant of toxicity, while electronic and steric properties are more critical for modeling biodegradation. researchgate.net

The table below illustrates the types of molecular descriptors that would be relevant for developing a QSAR model for the environmental persistence of this compound.

| Descriptor Category | Specific Descriptor Examples | Relevance to Persistence |

| Topological Descriptors | Molecular Weight, Wiener Index, Zagreb Index | Describe the size and branching of the molecule, which can influence its interaction with biological systems and its transport in the environment. |